molecular formula C24H47NO3 B12381093 C6 Ceramide-d11

C6 Ceramide-d11

Cat. No.: B12381093
M. Wt: 408.7 g/mol
InChI Key: NPRJSFWNFTXXQC-ABRWPZJGSA-N
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Description

C6 Ceramide-d11, also known as N-Hexanoylsphingosine-d11, is a deuterated analog of C6 Ceramide. This compound is a stable isotope-labeled version of C6 Ceramide, where hydrogen atoms are replaced with deuterium. C6 Ceramide is a bioactive sphingolipid involved in various cellular processes, including apoptosis, cell differentiation, and proliferation. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ceramides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C6 Ceramide-d11 involves the incorporation of deuterium into the ceramide structure. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Chemical Synthesis: The chemical synthesis of this compound can be carried out by starting with a deuterated sphingosine base and acylating it with a hexanoyl chloride or hexanoic acid derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:

    Deuterated Sphingosine Synthesis: Deuterated sphingosine is synthesized by incorporating deuterium into the sphingosine backbone.

    Acylation Reaction: The deuterated sphingosine is then acylated with hexanoyl chloride or hexanoic acid to produce this compound.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

C6 Ceramide-d11 undergoes various chemical reactions, including:

    Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.

    Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.

    Substitution: Ceramides can undergo substitution reactions to form different ceramide derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or ceramide kinase can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Ceramide 1-Phosphate: Formed through oxidation.

    Dihydroceramides: Formed through reduction.

    Ceramide Derivatives: Formed through substitution reactions.

Scientific Research Applications

C6 Ceramide-d11 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of ceramides.

    Biology: Employed in cell biology to investigate the role of ceramides in cell signaling, apoptosis, and differentiation.

    Medicine: Used in cancer research to study the effects of ceramides on cancer cell lines and their potential as therapeutic agents.

    Industry: Utilized in the development of ceramide-based drug delivery systems and formulations.

Mechanism of Action

C6 Ceramide-d11 exerts its effects through the ceramide signaling pathway. The mechanism involves:

    Activation of Ceramide Pathway: this compound activates the ceramide pathway, leading to the generation of bioactive ceramide metabolites.

    Molecular Targets: Ceramides target various proteins, including protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), to modulate cellular processes.

    Pathways Involved: Ceramides influence pathways related to apoptosis, cell cycle regulation, and stress responses.

Comparison with Similar Compounds

C6 Ceramide-d11 can be compared with other ceramide analogs, such as:

    C6 Ceramide: The non-deuterated version, used in similar research applications but without the benefits of deuterium labeling.

    C6-NBD Ceramide: A fluorescently labeled ceramide used for imaging studies.

    Dihydroceramides: Reduced forms of ceramides with different biological activities.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research.

Properties

Molecular Formula

C24H47NO3

Molecular Weight

408.7 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2

InChI Key

NPRJSFWNFTXXQC-ABRWPZJGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O

Origin of Product

United States

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